![molecular formula C17H16FN3O2S B185261 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide CAS No. 6384-68-5](/img/structure/B185261.png)
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
作用机制
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of several other kinases, including FLT3, RET, and KIT.
Biochemical and Physiological Effects:
Sorafenib has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis in vitro and in vivo. Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Sorafenib has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis.
实验室实验的优点和局限性
Sorafenib is a potent inhibitor of several kinases involved in tumor growth and angiogenesis. It has been extensively studied for its potential use in cancer treatment. However, Sorafenib has some limitations for lab experiments. It is a small molecule inhibitor that targets several signaling pathways, which can make it difficult to determine the specific mechanism of action. In addition, Sorafenib has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate the use of Sorafenib in the treatment of other types of cancer, such as breast cancer or lung cancer. Additionally, there is a need to better understand the mechanism of action of Sorafenib and to develop more specific kinase inhibitors that can target specific signaling pathways involved in tumor growth and angiogenesis.
合成方法
Sorafenib is synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with 4-(propanoylamino)aniline to form 4-chloro-3-nitro-N-(4-(propanoylamino)phenyl)benzamide. The nitro group is then reduced to an amino group using iron powder and acetic acid. The resulting amine is then reacted with thiophosgene to form 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide.
科学研究应用
Sorafenib has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. Sorafenib has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen.
属性
CAS 编号 |
6384-68-5 |
|---|---|
产品名称 |
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
分子式 |
C17H16FN3O2S |
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-7-9-14(10-8-13)20-17(24)21-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
InChI 键 |
DUKLRTSRHLVDJM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



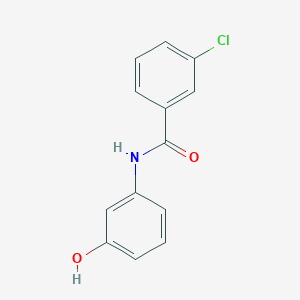
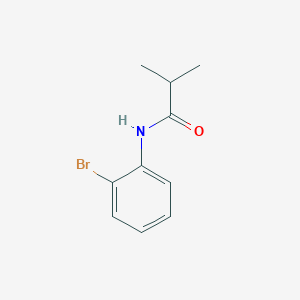



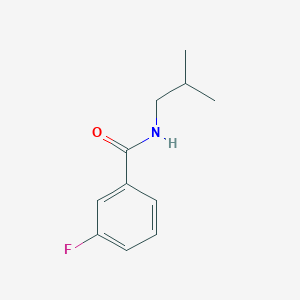
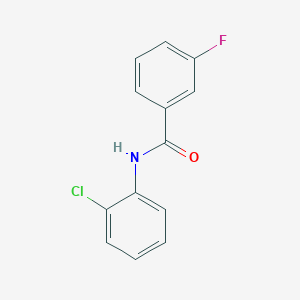
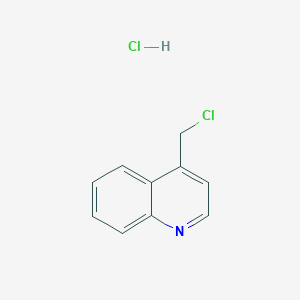




![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)
